![molecular formula C15H14N2O4 B1427558 3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid CAS No. 1179647-14-3](/img/structure/B1427558.png)
3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid
概要
説明
3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid is an organic compound with the molecular formula C15H14N2O4 It is characterized by the presence of a benzoic acid moiety linked to a methoxypyridine group through a formamido bridge
科学的研究の応用
3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the development of novel materials and catalysts.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Methoxypyridine Derivative: The starting material, 2-methoxypyridine, is subjected to formylation to introduce a formyl group at the 3-position.
Amidation Reaction: The formylated methoxypyridine is then reacted with an appropriate amine to form the formamido derivative.
Coupling with Benzoic Acid: The formamido derivative is coupled with a benzoic acid derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The formamido group can be reduced to an amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of 3-{[(2-Hydroxypyridin-3-yl)formamido]methyl}benzoic acid.
Reduction: Formation of 3-{[(2-Methoxypyridin-3-yl)amino]methyl}benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the electrophile used.
作用機序
The mechanism of action of 3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid involves its interaction with specific molecular targets. The methoxypyridine moiety can engage in hydrogen bonding and π-π interactions with proteins, while the benzoic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-{[(2-Hydroxypyridin-3-yl)formamido]methyl}benzoic acid
- 3-{[(2-Methoxypyridin-3-yl)amino]methyl}benzoic acid
- 3-{[(2-Methoxypyridin-3-yl)formamido]methyl}phenylacetic acid
Uniqueness
3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxypyridine moiety provides unique electronic properties, while the formamido bridge offers flexibility in molecular interactions.
特性
IUPAC Name |
3-[[(2-methoxypyridine-3-carbonyl)amino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-14-12(6-3-7-16-14)13(18)17-9-10-4-2-5-11(8-10)15(19)20/h2-8H,9H2,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOWOVOQRXMTRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



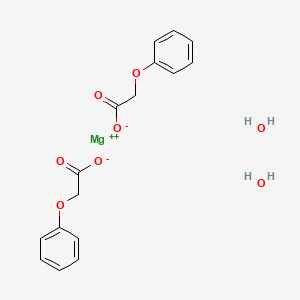
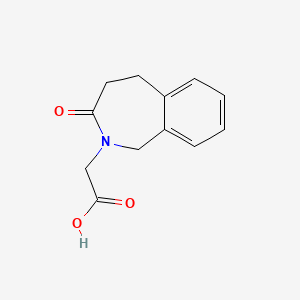
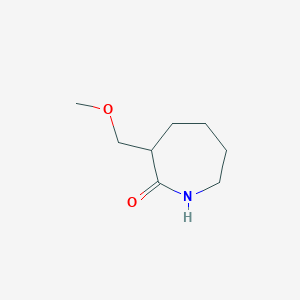
![(3R,3aS,4S,4aS,7R,9aR)-3-Methyl-7-nitro-1-oxo-N,N-diphenyl-1,3,3a,4,4a,5,6,7,8,9a-decahydronaphtho[2,3-c]furan-4-carboxamide](/img/structure/B1427484.png)
![2-{8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid](/img/structure/B1427486.png)
![3-Undecylthieno[3,2-b]thiophene](/img/structure/B1427487.png)


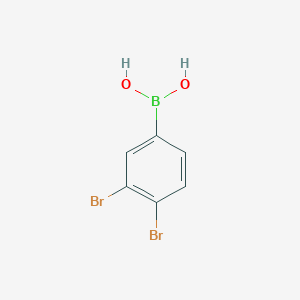

![[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine](/img/structure/B1427496.png)
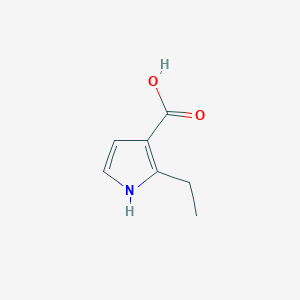
![2-[(1-Methyl-3-piperidinyl)thio]-3-phenylquinoline hydrochloride](/img/structure/B1427498.png)
